Chromium(III) fluoride Chromium(III) fluoride See also: Chromic fluoride (preferred).
Brand Name: Vulcanchem
CAS No.: 7788-97-8
VCID: VC2496978
InChI: InChI=1S/Cr.3FH/h;3*1H/q+3;;;/p-3
SMILES: F[Cr](F)F
Molecular Formula: CrF3
Molecular Weight: 108.991 g/mol

Chromium(III) fluoride

CAS No.: 7788-97-8

Cat. No.: VC2496978

Molecular Formula: CrF3

Molecular Weight: 108.991 g/mol

* For research use only. Not for human or veterinary use.

Chromium(III) fluoride - 7788-97-8

Specification

CAS No. 7788-97-8
Molecular Formula CrF3
Molecular Weight 108.991 g/mol
IUPAC Name chromium(3+);trifluoride
Standard InChI InChI=1S/Cr.3FH/h;3*1H/q+3;;;/p-3
Standard InChI Key FTBATIJJKIIOTP-UHFFFAOYSA-K
SMILES F[Cr](F)F
Canonical SMILES [F-].[F-].[F-].[Cr+3]

Introduction

Basic Characteristics and Chemical Identity

Chromium(III) fluoride is an ionic compound formed by chromium and fluoride ions, with oxidation states of +III and -I, respectively. It is also known as chromium trifluoride and exists in both anhydrous and hydrated forms with distinctly different properties. The anhydrous form is a green crystalline solid that exhibits insolubility in common solvents, while its hydrates demonstrate varying degrees of water solubility .

The compound presents several key identifiers that distinguish it in chemical databases and research:

  • Chemical Formula: CrF3

  • Molecular Weight: 108.99 g/mol

  • CAS Number: 7788-97-8 (anhydrous form)

  • IUPAC Name: chromium(3+) trifluoride

  • SMILES Notation: [F-].[F-].[F-].[Cr+3]

  • InChI Key: FTBATIJJKIIOTP-UHFFFAOYSA-K

Chromium(III) fluoride crystallizes in the trigonal crystal system with a space group R-3c, forming highly refractive rhombohedral crystals in its anhydrous state .

Physical Properties

The physical properties of Chromium(III) fluoride vary between its anhydrous form and various hydrates. The following table summarizes the key physical properties of the compound:

PropertyAnhydrous CrF3Hydrated Forms
AppearanceGreen crystalline solidViolet ([Cr(H2O)6]F3) or Green ([Cr(H2O)6]F3·3H2O)
Density3.8 g/cm³2.2 g/cm³ (trihydrate)
Melting Point>1000°C (sublimes at 1100-1200°C)Not specifically reported
Solubility in WaterNegligible/InsolubleSparingly soluble (trihydrate), more soluble than anhydrous
Crystal FormRhombohedral crystalsVaries with hydration level
Physical State (25°C)Solid powder or fine crystalsCrystalline solid
VolatilityVolatile between 1100-1200°CLess volatile than anhydrous form

The anhydrous compound demonstrates remarkable thermal stability, melting above 1000°C and subliming between 1100°C and 1200°C. It is notably insoluble in water unless divalent chromium is present .

Structural Characteristics

Chromium(III) fluoride, like almost all compounds of chromium(III), features octahedral coordination around the central chromium atom. The structural arrangement varies between the anhydrous and hydrated forms:

Anhydrous Chromium(III) Fluoride

In the anhydrous form, each chromium center occupies six coordination sites filled with fluoride ligands. These fluoride ligands bridge to adjacent chromium centers, creating an extended three-dimensional network structure. This bridging structure contributes to the compound's insolubility in common solvents and its high thermal stability .

Hydrated Forms

In the hydrates, such as [Cr(H2O)6]F3 (hexahydrate) and [Cr(H2O)6]F3·3H2O (nonahydrate), some or all of the fluoride ligands are replaced by water molecules. This substitution significantly alters the compound's properties, particularly its solubility in aqueous solutions. The hexahydrate appears violet in color, while the trihydrate of the hexahydrate exhibits a green color .

The color variations between different hydrates result from changes in the coordination environment around the chromium(III) ion, affecting the d-orbital splitting and consequently the wavelengths of light absorbed and reflected .

Synthesis Methods

Several methods exist for synthesizing Chromium(III) fluoride in both its anhydrous and hydrated forms. The choice of synthesis route often depends on the intended application and required purity level.

Synthesis of Anhydrous Chromium(III) Fluoride

The anhydrous form can be produced through several chemical reactions:

  • Reaction of chromic chloride with hydrogen fluoride:
    CrCl3 + 3 HF → CrF3 + 3 HCl

  • Thermal decomposition of ammonium hexafluorochromate(III):
    [NH4]3[CrF6] → CrF3 + 3 NH3 + 3 HF

Synthesis of Hydrated Forms

The hydrated forms can be synthesized through:

  • Reaction of chromium(III) oxide with hydrofluoric acid and water:
    Cr2O3 + 6 HF + 9 H2O → 2 [Cr(H2O)6]F3

  • Dissolution of chromium(III) oxide hydrate in hot aqueous hydrofluoric acid, resulting in the formation of a green crystalline salt .

The synthesis method significantly impacts the purity, crystal form, and specific properties of the resulting compound, making the selection of an appropriate synthesis route crucial for particular applications .

Chemical Properties and Reactivity

Chromium(III) fluoride exhibits several notable chemical properties that influence its behavior and applications:

General Chemical Behavior

The compound demonstrates remarkable chemical stability, particularly in its anhydrous form. It is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property necessitates careful handling and storage in moisture-free environments .

Solubility Characteristics

While the anhydrous form is insoluble in water, ethanol, and most common solvents, it becomes soluble in hydrochloric acid, producing a violet-colored solution. The hydrated forms show increased water solubility compared to the anhydrous compound .

Reactions and Derivatives

Chromium(III) fluoride forms double compounds with other metal fluorides, such as green CrF3·2KF·H2O. Additionally, a mixed valence compound Cr2F5 (chromium(II,III) fluoride) is known to exist, demonstrating the complex coordination chemistry of chromium fluorides .

Research Findings on Chromium(III)-Doped Fluoride Compounds

Recent scientific investigations have examined Chromium(III) as a dopant in various fluoride compounds to develop materials with unique optical properties.

Infrared Fluoride Phosphors

Research has developed Cr3+-doped K3AlF6 and K3GaF6 as infrared fluoride phosphors. These materials have been proven to maintain pure phase structures through X-ray diffraction refinement, suggesting potential for large-scale production. The phosphors exhibit spectral ranges from 650 to 1000 nm when used in phosphor-converted light-emitting diodes (LEDs), with radiant flux measurements of 7-8 mW at an input power of 1.05 W .

Structural and Spectroscopic Properties

Electron paramagnetic resonance measurements indicate that Cr3+ ions in cubic versus noncubic sites couple differently in K3GaF6 compared to K3AlF6. Temperature and pressure-dependent spectra reveal differences in site symmetry and pressure behavior between these phosphors. Calculations suggest that Cr3+ in fluorine coordination at ambient pressure indicates an intermediate crystal field .

Recent Advances and Applications

Several recent studies have explored modified versions of Chromium(III)-doped fluoride compounds:

  • Highly distorted Cr3+-doped fluoroantimonate with high absorption efficiency for multifunctional near-infrared spectroscopy

  • Ultra-broad NIR emission from two-site Cr3+ occupation in fluoride phosphor via composition-driven structural transformation

  • Development of LiBAlF6:Cr3+ (B = Ca, Sr) fluoride phosphors with ultra-broad near-infrared emission for NIR pc-LEDs

These advances highlight the growing importance of Chromium(III) compounds in developing advanced materials for optical and spectroscopic applications.

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